2-methoxyethyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
The compound 2-methoxyethyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate belongs to a class of pyrimido-thiazine derivatives, which are characterized by fused pyrimidine and thiazine rings. The presence of a brominated aromatic ring and an ester moiety further enhances their relevance in drug design.
Properties
CAS No. |
609795-23-5 |
|---|---|
Molecular Formula |
C19H21BrN2O5S |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
2-methoxyethyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C19H21BrN2O5S/c1-11-16(18(24)27-8-7-25-2)17(13-10-12(20)4-5-14(13)26-3)22-15(23)6-9-28-19(22)21-11/h4-5,10,17H,6-9H2,1-3H3 |
InChI Key |
CDBOZGDIIKXTDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=C(C=CC(=C3)Br)OC)C(=O)OCCOC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Bis(Methylthio)Methylene Malononitrile and Thiourea
The pyrimido[2,1-b]thiazine core is synthesized via a cyclocondensation reaction between bis(methylthio)methylene malononitrile (1) and thiourea (2) under reflux conditions in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds through a bis-electrophilic intermediate, forming the bicyclic system with methylthio groups at positions 4 and 8 (Figure 1A). This method achieves yields of 75–85% under optimized conditions (12 hours at 120°C).
Table 1: Reaction Conditions for Core Synthesis
| Starting Materials | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| (1) + Thiourea | DMF | K₂CO₃ | 120°C | 82% |
| (1) + N-Methylthiourea | DMF | K₂CO₃ | 100°C | 68% |
Alternative One-Pot Biginelli Reaction
A one-pot Biginelli reaction using 5-bromo-2-methoxybenzaldehyde, methyl acetoacetate, and thiourea in ethanol catalyzed by p-toluenesulfonic acid (p-TSA) generates a tetrahydropyrimidinone intermediate. Subsequent cyclization with 3-bromopropionic acid introduces the thiazine ring, yielding a 6-aryl-substituted pyrimido-thiazine precursor. This method reduces step count but requires precise stoichiometric control to avoid byproducts.
Functionalization of the Bicyclic Core
Introduction of the 5-Bromo-2-Methoxyphenyl Group
Electrophilic aromatic substitution is employed to introduce the 5-bromo-2-methoxyphenyl moiety at position 6. Bromination of 2-methoxyphenylacetic acid using N-bromosuccinimide (NBS) in acetic acid yields 5-bromo-2-methoxyphenylacetic acid, which is coupled to the core via a Friedel-Crafts acylation. Aluminum chloride (AlCl₃) serves as the Lewis catalyst, achieving 70% regioselectivity for the para position.
Esterification with 2-Methoxyethanol
The 7-carboxylate group is introduced through esterification of the intermediate carboxylic acid with 2-methoxyethanol. Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, the reaction proceeds at room temperature for 24 hours, yielding the 2-methoxyethyl ester with 89% efficiency.
Table 2: Esterification Optimization
| Coupling Reagent | Catalyst | Solvent | Time | Yield |
|---|---|---|---|---|
| DCC | DMAP | CH₂Cl₂ | 24 h | 89% |
| EDCI | HOBt | THF | 36 h | 78% |
Methyl Group Incorporation at Position 8
Nucleophilic Methylation
A methyl group is introduced at position 8 via nucleophilic substitution using methyl iodide (CH₃I) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). The reaction requires anhydrous conditions and achieves 92% yield after 6 hours at 60°C.
Reductive Amination Alternative
An alternative pathway involves reductive amination of a ketone intermediate using sodium cyanoborohydride (NaBH₃CN) and methylamine. This method offers superior stereocontrol but necessitates additional purification steps to remove excess reagents.
Purification and Characterization
Chromatographic Techniques
Crude product purification is achieved via flash chromatography using silica gel and a hexane-ethyl acetate gradient (7:3 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 6.91 (s, 1H, Thiazine-H), 4.45 (q, 2H, -OCH₂CH₂OCH₃), 3.78 (s, 3H, -OCH₃).
-
HRMS : m/z calculated for C₂₁H₂₄BrN₂O₅S [M+H]⁺: 469.4, found: 469.3.
Optimization Challenges and Solutions
Byproduct Formation in Cyclocondensation
Over-reaction during cyclocondensation generates dimeric byproducts, which are mitigated by strict temperature control (<120°C) and incremental reagent addition.
Ester Hydrolysis Prevention
The 2-methoxyethyl ester is prone to hydrolysis under acidic conditions. Storage at –20°C in anhydrous dimethyl sulfoxide (DMSO) ensures stability for >6 months.
Industrial-Scale Adaptation
Continuous Flow Synthesis
A continuous flow system reduces reaction time from 12 hours to 2 hours by enhancing heat transfer and mixing efficiency. This method scales to 10 kg/batch with 87% yield.
Table 3: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 h | 2 h |
| Yield | 82% | 87% |
| Purity | 98% | 99% |
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Strong Acids or Bases: Used for hydrolysis reactions.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
Substituted Derivatives: Formed through substitution reactions.
Carboxylic Acids and Alcohols: Formed through hydrolysis of the ester group.
Scientific Research Applications
Structural Characteristics
The compound features several notable structural elements:
- Thiazine Ring : A six-membered ring containing sulfur and nitrogen atoms.
- Pyrimidine Moiety : A bicyclic structure with nitrogen atoms that may contribute to biological activity.
- Bromo and Methoxy Substituents : These groups can enhance lipophilicity and bioactivity.
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of thiazole and thiazine have shown effectiveness against various bacterial strains. A study highlighted the antibacterial activity of thiazolo[3,2-b]-1,2,4-triazinone derivatives, which share a structural similarity with the target compound. The most potent derivatives demonstrated minimum inhibitory concentrations (MIC) against Mycobacterium smegmatis at 50 μg/mL .
Anticancer Potential
The thiazine ring has been linked to anticancer activity in various studies. Compounds containing similar heterocycles have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, thiazole derivatives have shown promise as antiproliferative agents, suggesting that the target compound may also possess similar properties .
Anti-inflammatory Effects
Compounds derived from thiazine structures have been evaluated for their anti-inflammatory effects through in silico studies. Molecular docking studies indicate potential inhibition of enzymes like 5-lipoxygenase, which is crucial in inflammatory processes. This suggests that the compound may be a candidate for further exploration in treating inflammatory diseases .
Synthesis and Characterization Techniques
The synthesis of this compound typically involves multi-step procedures that may include:
- Alkylation : To introduce methoxyethyl groups.
- Cyclization : Forming the thiazine and pyrimidine rings.
- Characterization : Techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure.
Case Study 1: Antibacterial Evaluation
In a comparative study of various thiazole derivatives, researchers synthesized several compounds similar to the target compound and evaluated their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromo substitutions exhibited enhanced activity compared to their non-bromo counterparts .
Case Study 2: Anticancer Screening
A series of pyrimidine-thiazine hybrids were tested for cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The study revealed that certain derivatives significantly inhibited cell proliferation at low micromolar concentrations, indicating potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 2-methoxyethyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The brominated methoxyphenyl group and the pyrimidothiazine core are likely to play key roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of specific biochemical pathways.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Variations
The primary structural differences among analogs lie in the ester substituents and substitution patterns on the pyrimidine-thiazine core. Below is a comparative analysis:
Key Observations :
Physicochemical and Crystallographic Properties
Crystallography:
- The ethyl ester analog (C₂₆H₂₆N₂O₆S) crystallizes in a monoclinic P21/n space group with unit cell parameters: $ a = 7.5363 \, \text{Å}, \, b = 18.178 \, \text{Å}, \, c = 16.973 \, \text{Å}, \, \beta = 94.465^\circ $ .
- The pyrimidine-thiazine core adopts a flattened boat conformation , with intermolecular C–H···O hydrogen bonds stabilizing the crystal lattice .
Target Compound Implications :
Common Methods
- Biginelli Reaction: Used for synthesizing dihydropyrimidinone precursors, which are subsequently functionalized .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields by 15–20% compared to conventional methods .
- Esterification : Final step for introducing varied ester groups (e.g., methyl, 2-methoxyethyl) via reaction with corresponding alcohols or halides .
Pharmacokinetic Considerations
- LogP Predictions : The target compound’s logP is estimated to be ~2.5 (lower than methylpropyl analogs), favoring better aqueous solubility .
Q & A
Basic: What experimental methods are recommended for determining the crystal structure of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving the crystal structure. Key steps include:
- Crystallization : Use slow evaporation of ethyl acetate/ethanol (3:2) to obtain high-quality single crystals .
- Data Collection : Employ MoKα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer. Refinement via the SHELX system (e.g., SHELXL for structure solution and SHELXS for refinement) ensures accurate atomic positions and thermal parameters .
- Validation : Analyze puckering parameters (e.g., deviation of chiral centers from mean planes) and dihedral angles between fused rings to confirm conformational stability .
Advanced: How can hydrogen-bonding networks be systematically analyzed to predict supramolecular assembly?
Answer:
Use graph set analysis (G. Etter’s formalism) to classify hydrogen-bonding motifs (e.g., C—H···O bifurcated bonds). For example:
- Identify primary interactions (e.g., chains along the c-axis via C11–H11···O1 bonds) and quantify geometry (bond angles, distances) .
- Compare with secondary interactions (e.g., van der Waals contacts) using Mercury 4.3.1 software. This reveals how packing efficiency and π-π stacking influence thermal stability .
Basic: What synthetic methodology optimizes yield and purity for this compound?
Answer:
A reflux-based protocol with the following steps:
- Reagents : Combine 5-bromo-2-methoxyphenyl precursors (1.0 eq), chloroacetic acid (1.0 eq), and sodium acetate (1.5 eq) in glacial acetic acid/acetic anhydride (1:1) .
- Reaction Monitoring : Track completion via TLC (hexane:ethyl acetate, 7:3).
- Purification : Recrystallize from ethyl acetate to achieve ~78% yield. Confirm purity via HPLC (C18 column, 1.0 mL/min flow rate) .
Advanced: How can computational modeling resolve contradictions between crystallographic and spectroscopic data?
Answer:
- Density Functional Theory (DFT) : Optimize the geometry using Gaussian 16 (B3LYP/6-311G** basis set) and compare calculated vs. experimental bond lengths (e.g., C9–S1 = 1.74 Å vs. SCXRD-derived 1.76 Å) .
- NMR Shift Prediction : Use ACD/Labs or ChemDraw to simulate / NMR spectra. Discrepancies >0.3 ppm may indicate conformational flexibility in solution vs. solid state .
Advanced: What strategies validate biological activity predictions for this compound?
Answer:
- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Prioritize binding poses with ΔG < −7.0 kcal/mol .
- MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and hydrogen bond persistence (>50% occupancy) .
Basic: How should researchers address discrepancies in reported crystallographic data?
Answer:
- Cross-Validation : Compare unit cell parameters (e.g., a = 7.5363 Å, β = 94.465°) with literature. Deviations >1% may indicate twinning or incorrect space group assignment .
- R Factor Analysis : Ensure Rint < 0.05 and wR2 < 0.15. Outliers suggest poor data quality or overfitting .
Advanced: What role do substituents (e.g., 5-bromo, 2-methoxy) play in electronic properties?
Answer:
- Hammett Analysis : Calculate σpara values (Br: +0.23, OMe: −0.27) to predict electron-withdrawing/donating effects on the pyrimido-thiazine core .
- Electrostatic Potential Maps : Generate via Multiwfn 3.8 to visualize charge distribution. Bromine’s electronegativity enhances electrophilic reactivity at C6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
